molecular formula C7H11ClN2O B1383759 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride CAS No. 2031269-22-2

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride

Cat. No.: B1383759
CAS No.: 2031269-22-2
M. Wt: 174.63 g/mol
InChI Key: CVXBDZARZLDBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is a chemical compound offered for use in research and development. It features a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol (for the free base) . This compound contains both a piperazin-2-one ring and a terminal alkyne group, the latter being a valuable functional group in medicinal chemistry and chemical synthesis . The terminal alkyne moiety can be utilized in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound a potential building block for creating more complex molecular architectures for various research applications . Compounds with alkyne fragments are of significant interest in drug discovery for their potential biological activities . Furthermore, structural features similar to this compound are found in molecules that interact with neurological targets; for instance, propargylamine-based compounds are known to be inhibitors of monoamine oxidase (MAO) and may be investigated for their potential in related areas of research . Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-prop-2-ynylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h1,8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBDZARZLDBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-22-2
Record name 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride
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Preparation Methods

Alkylation of Piperazin-2-one

The key step is the nucleophilic substitution reaction where the nitrogen of piperazin-2-one attacks a propargyl halide, usually propargyl bromide, under basic conditions.

Typical procedure:

  • Dissolve piperazin-2-one in an aprotic solvent such as acetone or acetonitrile.
  • Add a base like potassium carbonate to deprotonate the nitrogen.
  • Slowly add propargyl bromide dropwise at room temperature.
  • Stir the mixture for extended periods (12–24 hours) to ensure complete alkylation.
  • Filter off inorganic salts and extract the product into an organic solvent.
  • Purify by column chromatography or recrystallization.

Example yields: 70–80% isolated yield of 1-(prop-2-yn-1-yl)piperazin-2-one.

Formation of Hydrochloride Salt

  • The free base compound is dissolved in an organic solvent (e.g., ethanol or ethyl acetate).
  • Anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is bubbled or added.
  • The hydrochloride salt precipitates or forms as a stable solid.
  • The product is filtered, washed, and dried under vacuum.

Alternative Synthetic Routes

Amide Coupling Route

  • Starting from 2-azidoacrylic acid derivatives and piperazine derivatives, amide bond formation can be catalyzed by coupling agents such as PyBOP in the presence of a base (e.g., diisopropylethylamine).
  • This method allows the introduction of azido and propargyl groups for further functionalization.
  • Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be used to install triazole functionalities if desired.

This approach is more modular and useful for creating derivatives but can be adapted to synthesize the core piperazin-2-one structure with propargyl substitution.

Solid Phase and Photocatalytic Synthesis (Industrial Scale)

  • Parallel solid-phase synthesis techniques enable rapid generation of compound libraries including 1-(Prop-2-yn-1-yl)piperazin-2-one derivatives.
  • Photocatalytic methods have been explored to improve yields and purity by enabling milder reaction conditions and selective activation.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Alkylation Piperazin-2-one, propargyl bromide, K2CO3, acetone, rt, 16 h 75–80 Base-mediated nucleophilic substitution
Hydrochloride salt formation HCl gas or HCl in EtOH, room temperature Quantitative Precipitation of stable salt
Amide coupling 2-Azidoacrylic acid, piperazine derivative, PyBOP, DIPEA, DMF, rt 50–70 For advanced derivatives synthesis
CuAAC "Click" reaction CuSO4, sodium ascorbate, tert-butanol/water, rt, 24 h 90+ For triazole-functionalized analogs

Research Findings and Notes

  • The alkylation step is highly selective for the nitrogen of the piperazin-2-one ring and tolerates various functional groups.
  • The hydrochloride salt form enhances the compound's stability, solubility, and handling properties.
  • Advanced synthetic methodologies involving azide-alkyne cycloaddition allow for modular synthesis of complex derivatives, expanding the compound's utility in medicinal chemistry.
  • Analytical data such as NMR (1H, 13C), ESI-MS, and melting points confirm the structure and purity of the synthesized compound.
  • The compound serves as an intermediate in pharmaceutical research, particularly in enzyme inhibition and receptor binding studies.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride serves as an intermediate for the synthesis of more complex organic molecules. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for developing new chemical entities.

Biology

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding. Its propargyl group allows it to interact with various biological macromolecules, influencing cellular pathways and functions.

Medicine

Research is ongoing to assess its therapeutic potential, particularly in treating neurological disorders and cancer. Its ability to cross the blood-brain barrier positions it as a candidate for central nervous system-targeted therapies.

Industry

In industrial applications, this compound can be employed in developing new materials with specific properties, such as polymers and coatings. Its unique chemical characteristics facilitate the design of materials tailored for specific functions.

Enzyme Inhibition

The compound exhibits significant enzyme inhibition capabilities. For instance, it can inhibit enzymes involved in critical metabolic pathways, making it a candidate for therapeutic interventions where enzyme modulation is beneficial.

Receptor Binding

Research indicates that 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride interacts with specific receptors, potentially influencing signaling pathways within cells. This interaction can lead to alterations in cellular functions relevant to various diseases.

Antimicrobial Activity

Preliminary studies demonstrate notable antimicrobial properties against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Listeria monocytogenes16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that derivatives of this compound may offer superior potency compared to traditional antibiotics like ampicillin.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazinone Derivatives

Compound Name Substituent at N1 Key Functional Groups Biological/Industrial Relevance
1-(Prop-2-yn-1-yl)piperazin-2-one HCl Propargyl (C≡CH) Alkyne, amide, HCl salt Click chemistry, neuroprotective agents
1-(3-Chlorophenyl)piperazin-2-one HCl 3-Chlorophenyl Aryl chloride, amide, HCl salt Cytotoxic agents (HT-29, A549 cell lines)
1-(4-Fluorophenyl)piperazin-2-one HCl 4-Fluorophenyl Aryl fluoride, amide, HCl salt Anticancer lead optimization
1-Isopropylpiperazin-2-one HCl Isopropyl Alkyl, amide, HCl salt Pharmaceutical precursor
1-(3,3-Dimethylbutyl)piperazin-2-one HCl 3,3-Dimethylbutyl Bulky alkyl, amide, HCl salt Specialty chemical synthesis

Key Observations:

  • Electronic Effects: Aryl-substituted derivatives (e.g., 3-chlorophenyl, 4-fluorophenyl) exhibit enhanced cytotoxicity due to electron-withdrawing groups that modulate electron density at the amide carbonyl, influencing receptor binding .
  • Steric Effects: Bulky substituents (e.g., 3,3-dimethylbutyl) may reduce metabolic degradation but limit membrane permeability .
  • Reactivity: The propargyl group in 1-(Prop-2-yn-1-yl)piperazin-2-one HCl facilitates modular derivatization via click chemistry, a feature absent in alkyl- or aryl-substituted analogs .

Table 2: Cytotoxicity Data (IC₅₀, µM) of Selected Piperazinone Derivatives

Compound HT-29 (Colon Cancer) A549 (Lung Cancer) MRC-5 (Healthy Cells) Selectivity Index (A549/MRC-5)
1-(3-Chlorophenyl)piperazin-2-one HCl (Parent) 45.2 ± 1.3 38.7 ± 2.1 >100 2.6
Guanidine-substituted derivative (7g) 12.4 ± 0.8 9.6 ± 0.5 65.2 ± 3.7 6.8
1-(Prop-2-yn-1-yl)piperazin-2-one HCl* N/A N/A N/A N/A

Notes:

  • The parent 1-(3-chlorophenyl)piperazin-2-one HCl shows moderate cytotoxicity, while derivatives with electron-rich substituents (e.g., guanidine) exhibit significantly enhanced potency and selectivity .

Biological Activity

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride features a piperazine core with a propargyl substituent, which is significant for its reactivity and interaction with biological targets. The molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O, and it exhibits properties that facilitate interaction with various macromolecules, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is crucial for its potential use in treating diseases where enzyme modulation is beneficial.
  • Receptor Binding : It has been shown to interact with specific receptors, potentially influencing various signaling pathways within cells. This interaction can lead to alterations in cellular functions, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : It demonstrated significant activity against Staphylococcus aureus and Listeria monocytogenes.
  • Gram-negative bacteria : The compound also exhibited activity against Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing superior potency compared to traditional antibiotics like ampicillin .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Listeria monocytogenes16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Studies have suggested that this compound may have anticancer properties. Its ability to cross the blood-brain barrier makes it particularly interesting for targeting central nervous system tumors. Preliminary data indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

A recent study explored the synthesis and biological evaluation of piperazine derivatives, including 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride. The study found that modifications to the piperazine structure could enhance antibacterial activity while maintaining low toxicity towards mammalian cells. Hemolytic assays indicated that even at high concentrations, the compound showed minimal hemolytic activity, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparative analyses with structurally related compounds reveal distinct biological profiles:

  • 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride : Similar piperazine core but differing substituents result in different reactivity and biological effects.
  • Methyl 1-prop-2-yn-1-yl-indole derivatives : These compounds exhibit unique biological activities due to the presence of an indole ring, which influences their pharmacodynamics compared to piperazine derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazin-2-one derivatives with propargyl halides (e.g., 3-bromopropyne) under basic conditions. For example, analogous syntheses of propargyl-substituted piperazines achieved yields >70% by optimizing reaction time and temperature (e.g., 24 hrs at 60°C in DMF with K₂CO₃) . Purification typically involves recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/methanol).

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolve the crystal structure using SHELXL for refinement. Parameters like bond angles, torsion angles, and hydrogen bonding networks can confirm the propargyl substitution and hydrochloride salt formation .
  • NMR spectroscopy: Use ¹H/¹³C NMR to identify key signals (e.g., propargyl CH₂ at δ ~4.2 ppm, piperazinone carbonyl at δ ~170 ppm). 2D NMR (e.g., HSQC, HMBC) helps assign tautomeric forms or regioisomers .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, general safety protocols for piperazine derivatives apply:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during propargyl group introduction?

Methodological Answer: Steric hindrance or competing reactions (e.g., over-alkylation) may reduce yield. Strategies include:

  • Temperature control: Lower reaction temperatures (e.g., 0–25°C) to favor mono-substitution .
  • Protecting groups: Temporarily protect the piperazinone nitrogen using Boc groups, followed by deprotection post-alkylation .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer: Unexpected peaks may arise from tautomerism (e.g., keto-enol equilibrium in piperazinone) or impurities. Mitigation steps:

  • Variable-temperature NMR: Identify temperature-dependent tautomeric shifts (e.g., 25°C vs. 60°C) .
  • High-resolution mass spectrometry (HRMS): Rule out impurities by verifying exact mass (e.g., 246.0252 for [C₈H₁₀ClN₂O]⁺) .
  • Comparative analysis: Cross-reference with synthesized analogs or computational simulations (e.g., DFT for predicted NMR shifts) .

Q. What experimental designs are recommended to assess compound stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hrs. Monitor degradation via HPLC or LC-MS to identify hydrolysis products (e.g., cleavage of propargyl group) .
  • Light sensitivity tests: Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance or crystallinity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening: Test solvent pairs (e.g., methanol/water, acetonitrile/diethyl ether) via vapor diffusion.
  • Refinement parameters: Use SHELXL with TWIN/BASF commands to handle twinning or disorder. High-resolution data (<1.0 Å) improves R-factor accuracy .
  • Hydrogen bonding analysis: Map interactions (e.g., N–H···Cl⁻) to predict crystal packing .

Q. What strategies can explore the biological relevance of this compound?

Methodological Answer: Piperazine derivatives often target CNS or antimicrobial pathways. Suggested approaches:

  • Click chemistry: Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for target identification .
  • In vitro assays: Screen against neurotransmitter receptors (e.g., serotonin, dopamine) or bacterial efflux pumps using fluorescence-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Reactant of Route 2
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.